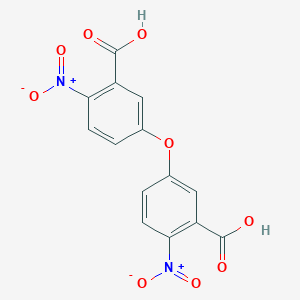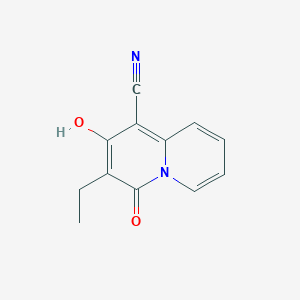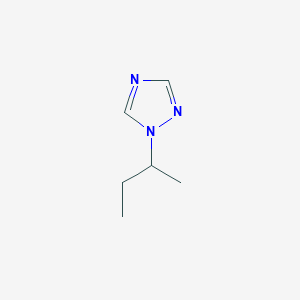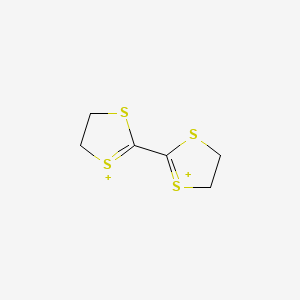
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a nitrofuran moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the furan ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with appropriate pyrimidine precursors. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under acidic conditions, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrimidines, and various heterocyclic compounds with enhanced biological activities .
Scientific Research Applications
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitro group undergoes reduction to form reactive intermediates that can damage bacterial DNA and proteins. This compound targets specific enzymes involved in bacterial metabolism, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Nitrofurantoin
- Nifuroxazide
- Furazolidone
- Nitrofural
- Nifurtoinol
- Furazidin
- Difurazone
- Nifurquinazol
Uniqueness
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine is unique due to its dual presence of a pyrimidine ring and a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to other nitrofuran derivatives.
Properties
CAS No. |
65735-67-3 |
|---|---|
Molecular Formula |
C8H4N4O5 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
5-nitro-2-(5-nitrofuran-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4N4O5/c13-11(14)5-3-9-8(10-4-5)6-1-2-7(17-6)12(15)16/h1-4H |
InChI Key |
IRGIZAHFMANDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


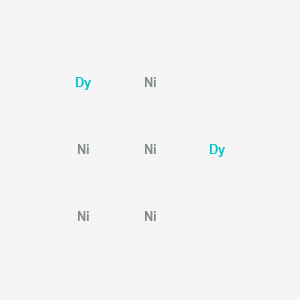
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
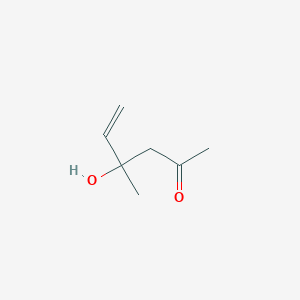
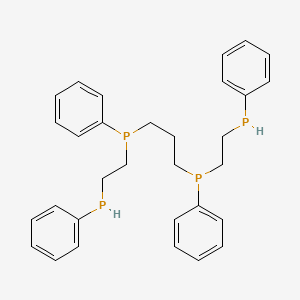
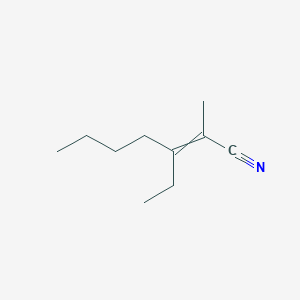
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
